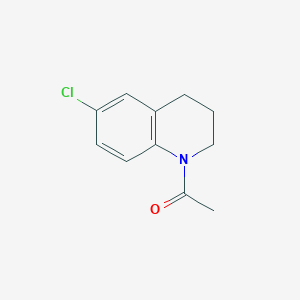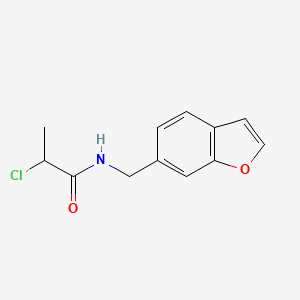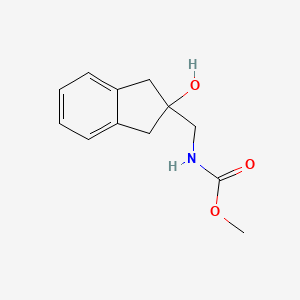
(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(-)-Trans-4-(2,3-Dichlorophenyl)-pyrrolidine-3-carboxylic acid-HCl (DCPCA-HCl) is a chemical compound used in a variety of scientific and laboratory experiments. It is a chiral compound, meaning that it has two distinct forms (enantiomers) that are non-superimposable mirror images of each other. DCPCA-HCl has a number of properties that make it useful for scientific research, including its low toxicity and its ability to form a variety of derivatives.
Scientific Research Applications
Environmental Exposure and Metabolic Pathways
- Organophosphorus and Pyrethroid Pesticides : Studies have explored the environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides, highlighting the importance of assessing the exposure levels and understanding the metabolic pathways involved in their biotransformation. These insights could be relevant when considering the environmental impact and metabolic processing of similar compounds (Babina et al., 2012).
Toxicological Assessments and Health Impacts
- Xenobiotic Metabolizing Gene Variants : Research on dietary intake of heterocyclic aromatic amines (HCA) and the risk of prostate cancer has investigated the role of xenobiotic metabolizing gene variants. Such studies emphasize the significance of genetic factors in the toxicological effects of chemicals, which could be pertinent to assessing the health impacts of similar compounds (Koutros et al., 2009).
Applications in Analytical and Forensic Sciences
- Analytical Characterization of New Psychoactive Substances (NPS) : The identification and analytical characterization of seven NPS through a combination of 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS® in a complex toxicological case demonstrate the advanced analytical techniques available for the detection, identification, and purity assessment of chemical compounds. Such methodologies could be applied to study "(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl" in various contexts (Ameline et al., 2019).
Environmental Health and Exposure
- Exposure to Plasticizers : Research on environmental exposure to plasticizers such as 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) highlights the growing concern over the ubiquity of such compounds and their potential health effects. This area of research underscores the importance of monitoring and understanding the environmental and health implications of widespread chemical use (Silva et al., 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves the reaction of 2,3-dichlorobenzaldehyde with pyrrolidine followed by oxidation and acid hydrolysis to yield the final product.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "pyrrolidine", "sodium chlorite", "sodium chloride", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: React 2,3-dichlorobenzaldehyde with pyrrolidine in the presence of sodium hydroxide to yield the corresponding imine.", "Step 2: Oxidize the imine using sodium chlorite to yield the corresponding oxime.", "Step 3: Acid hydrolysis of the oxime using hydrochloric acid to yield the final product, (+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl.", "Step 4: Recrystallize the product from water to obtain pure crystals." ] } | |
CAS RN |
1392210-64-8 |
Molecular Formula |
C11H12Cl3NO2 |
Molecular Weight |
296.57 |
IUPAC Name |
(3S,4R)-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H11Cl2NO2.ClH/c12-9-3-1-2-6(10(9)13)7-4-14-5-8(7)11(15)16;/h1-3,7-8,14H,4-5H2,(H,15,16);1H/t7-,8+;/m0./s1 |
InChI Key |
GQVOOINHJKKVGO-KZYPOYLOSA-N |
SMILES |
C1C(C(CN1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2996054.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)
![N-tert-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2996058.png)




![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)
![2-[(3-chloro-2-methylphenyl)amino]-N-[2-(diethylamino)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2996069.png)

![N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2996072.png)
![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2996073.png)
